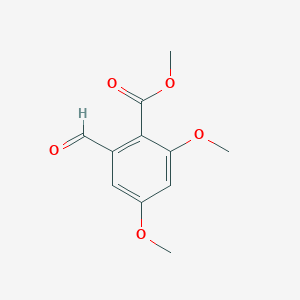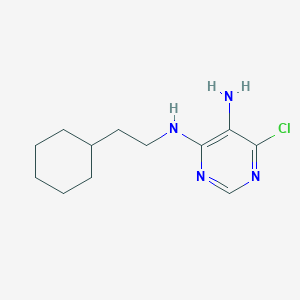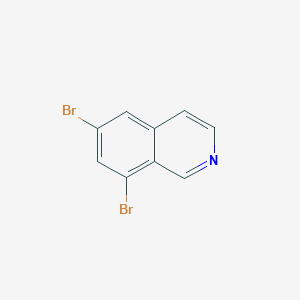
Allyl-L-pipecolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl-L-pipecolinate: is a chemical compound with the molecular formula C9H15NO2 It is an ester derivative of pipecolic acid, where the carboxyl group of pipecolic acid is esterified with allyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-L-pipecolinate typically involves the esterification of L-pipecolic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl-L-pipecolinate can undergo oxidation reactions, where the allyl group is oxidized to form an epoxide or an aldehyde. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles such as halides or amines. Common reagents include sodium iodide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium iodide, ammonia, and various organometallic reagents.
Major Products Formed:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Allyl halides, allyl amines, and other substituted derivatives.
Scientific Research Applications
Chemistry: Allyl-L-pipecolinate is used as a building block in organic synthesis. It can be used to introduce the allyl group into various molecules, which can then undergo further functionalization to create complex organic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify peptides and proteins, potentially altering their biological activity and stability.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Allyl-L-pipecolinate involves its interaction with specific molecular targets in the body. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Allyl alcohol: A simple allyl compound used in organic synthesis.
Pipecolic acid: The parent compound of Allyl-L-pipecolinate, used in the synthesis of various bioactive molecules.
Allyl chloride: A reactive allyl compound used in the synthesis of other allyl derivatives.
Uniqueness: this compound is unique due to its combination of the allyl group and the pipecolic acid moiety. This combination imparts unique chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
prop-2-enyl piperidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h2,8,10H,1,3-7H2 |
InChI Key |
QRODESVFBAAYBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)
![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)



![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)




